Taxa-4,11-diene

Catalog No.
S592998
CAS No.
163594-75-0
M.F
C20H32
M. Wt
272.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taxa-4,11-diene

CAS Number

163594-75-0

Product Name

Taxa-4,11-diene

IUPAC Name

(1S,3S,8S)-4,8,12,15,15-pentamethyltricyclo[9.3.1.03,8]pentadeca-4,11-diene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

InChI

InChI=1S/C20H32/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h7,16,18H,6,8-13H2,1-5H3/t16-,18+,20-/m0/s1

InChI Key

FRJSECSOXKQMOD-HQRMLTQVSA-N

SMILES

CC1=C2CCC3(CCC=C(C3CC(C2(C)C)CC1)C)C

Synonyms

4(20),11(12)-taxadiene, taxa-4(5),11(12)diene, taxadiene

Canonical SMILES

CC1=C2CCC3(CCC=C(C3CC(C2(C)C)CC1)C)C

Isomeric SMILES

CC1=C2CC[C@@]3(CCC=C([C@H]3C[C@@H](C2(C)C)CC1)C)C

Precursor for Taxol Biosynthesis

Taxa-4,11-diene serves as the critical starting point for the biosynthesis of taxol []. Taxol is a potent anticancer drug used to treat various cancers, including ovarian, breast, and non-small cell lung cancer []. Researchers have extensively studied the enzymatic pathway that converts taxa-4,11-diene into taxol, aiming to improve taxol production efficiency through metabolic engineering.

Understanding Taxane Biosynthesis Pathway

Taxa-4,11-diene plays a crucial role in elucidating the complex taxane biosynthetic pathway in plants like yew (Taxus spp.) []. Studying the enzymes involved in taxa-4,11-diene production and its subsequent modifications provides valuable insights into the regulation and manipulation of this pathway for enhanced taxol yield.

Taxa-4,11-diene, also known as taxadiene, is a diterpene characterized by its unique structure featuring two double bonds located at the 4(5)- and 11(12)-positions. It is derived from the hydride of a taxane and serves as a crucial intermediate in the biosynthesis of taxol, a potent anticancer agent. The compound is produced enzymatically from geranylgeranyl diphosphate through the action of the enzyme taxadiene synthase. This enzyme catalyzes the cyclization of geranylgeranyl diphosphate, yielding taxa-4,11-diene and diphosphate as byproducts .

, including:

  • Hydroxylation: The addition of hydroxyl groups to the compound, which is critical for further transformations into more complex structures like taxol.
  • Oxidation: This reaction can modify the chemical properties and reactivity of taxa-4,11-diene.
  • Cyclization: Although it is formed through cyclization, taxa-4,11-diene can also undergo further cyclization reactions to yield various derivatives .

Taxa-4,11-diene exhibits significant biological activity primarily due to its role as a precursor in the biosynthesis of taxol. Taxol itself has been extensively studied for its anticancer properties, particularly in inhibiting cell division by stabilizing microtubules. The biological activity of taxa-4,11-diene is largely linked to its transformation into taxol through multiple hydroxylation reactions catalyzed by cytochrome P450 enzymes .

The synthesis of taxa-4,11-diene can be achieved through both natural and synthetic methods:

  • Natural Biosynthesis:
    • Taxa-4,11-diene is naturally produced in plants such as Taxus species via enzymatic pathways involving taxadiene synthase.
    • Genetically engineered Escherichia coli has been utilized for gram-scale production of taxa-4,11-diene through metabolic engineering techniques .
  • Chemical Synthesis:
    • Various synthetic routes have been explored to create taxa-4,11-diene from simpler organic compounds. These often involve multi-step processes that include cyclization and functional group modifications.

Taxa-4,11-diene serves primarily as an intermediate in the production of taxol but also has potential applications in:

  • Pharmaceutical Development: Its derivatives could lead to new anticancer drugs or other therapeutic agents.
  • Biotechnology: The compound's biosynthetic pathways are studied for insights into diterpene production and metabolic engineering.

Research has indicated that taxa-4,11-diene interacts with various biological systems primarily through its conversion into taxol. Studies have focused on understanding how it influences cellular mechanisms involved in cancer treatment and its potential interactions with other biochemical pathways during drug synthesis .

Taxa-4,11-diene shares structural and functional similarities with several other diterpenes. Below are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Taxol (Paclitaxel)Contains additional hydroxyl groupsPotent anticancer agent
Baccatin IIIHydroxylated derivative of taxa-4,11-dienePrecursor to taxol
Abietic AcidContains a different arrangement of double bondsUsed in resins and as a chemical feedstock
PodophyllotoxinSimilar diterpene structureAnticancer properties but different mechanism

Taxa-4,11-diene's uniqueness lies in its specific structural configuration and its pivotal role as a precursor to taxol, differentiating it from other similar compounds that may not participate directly in such significant biosynthetic pathways .

Taxa-4,11-diene is a diterpene with the molecular formula C₂₀H₃₂, consisting of a taxane skeleton with two carbon-carbon double bonds at the 4(5) and 11(12) positions [1]. This compound represents the first committed intermediate in the biosynthesis of taxol, a well-known anticancer agent [2]. The structure features a tricyclic framework with a unique 6-8-6 fused ring system characteristic of the taxane family [3].

The carbon skeleton of Taxa-4,11-diene contains a total of 20 carbon atoms arranged in a complex three-dimensional architecture [4]. The molecule possesses five methyl groups attached at various positions, contributing to its hydrophobic nature [5]. The two double bonds present in the structure are key features that influence its reactivity and serve as sites for subsequent enzymatic modifications in biosynthetic pathways [7].

Taxa-4,11-diene is enzymatically produced from geranylgeranyl pyrophosphate through the action of taxadiene synthase, which catalyzes a complex cyclization reaction [10]. This transformation involves the formation of multiple carbon-carbon bonds and represents a remarkable example of enzymatic precision in terpene biosynthesis [17].

Table 1: Structural Characteristics of Taxa-4,11-diene

FeatureDescription
Molecular FormulaC₂₀H₃₂
Ring SystemTricyclic 6-8-6 fused ring system
Double BondsPositions 4(5) and 11(12)
Methyl GroupsFive (positions 4, 8, 12, 15, 15)
Biosynthetic OriginCyclization of geranylgeranyl pyrophosphate

Stereochemistry and Conformational Analysis

Taxa-4,11-diene possesses three defined stereogenic centers located at positions C-1, C-3, and C-8, with the naturally occurring form exhibiting a (1S,3S,8S) absolute configuration [5]. This specific stereochemical arrangement is critical for its biological function as a precursor in taxol biosynthesis [7]. The stereochemistry at these centers is established during the enzymatic cyclization of geranylgeranyl pyrophosphate and remains unchanged throughout subsequent transformations [10].

The conformational analysis of Taxa-4,11-diene reveals a relatively rigid structure due to its tricyclic framework [14]. The 6-8-6 fused ring system constrains the molecule into a specific three-dimensional shape with limited conformational flexibility [16]. This rigidity is particularly important for the proper positioning of functional groups in subsequent enzymatic reactions along the taxol biosynthetic pathway [17].

Studies using two-dimensional Nuclear Magnetic Resonance spectroscopy have confirmed the stereochemical assignments and provided insights into the conformational preferences of the molecule [17]. The cyclization mechanism leading to Taxa-4,11-diene involves an intramolecular proton transfer that occurs with a high degree of isotopic retention, demonstrating the remarkable precision of the taxadiene synthase enzyme [10].

Table 2: Stereochemistry and Conformational Features of Taxa-4,11-diene

AspectDescription
Stereogenic CentersThree defined centers at positions C-1, C-3, and C-8
Absolute Configuration(1S,3S,8S) in the naturally occurring form
Ring ConformationTricyclic structure with a taxane skeleton containing 6-8-6 fused ring system
Conformational FlexibilityLimited due to the rigid tricyclic structure
Stereochemical StabilityHigh stability due to the rigid ring system

Physical Properties

Boiling and Melting Points

Taxa-4,11-diene exhibits physical properties typical of diterpenes with its size and structure [12]. The compound has a boiling point of 345.6°C at 760 mmHg, reflecting its relatively high molecular weight and the presence of extensive van der Waals interactions between molecules [12]. This high boiling point is consistent with other diterpenes of similar molecular weight and structural complexity [3].

The melting point of Taxa-4,11-diene has not been definitively established in the scientific literature, with most sources indicating it as "not available" or "not determined" [12]. This lack of data may be attributed to the challenges in obtaining pure crystalline samples of the compound or its potential existence as an oil at room temperature [5]. The flash point of Taxa-4,11-diene has been reported as 154.8°C, which is relevant for safety considerations during laboratory handling [12].

Solubility Profile

Taxa-4,11-diene demonstrates a solubility profile characteristic of its hydrophobic nature, with pronounced differences in solubility across various solvents [4]. The compound is completely insoluble in water due to its nonpolar character and the absence of hydrogen bond donors or acceptors [5]. In contrast, it exhibits excellent solubility in chlorinated solvents such as chloroform and dichloromethane [3].
The solubility of Taxa-4,11-diene in alcohols such as methanol and ethanol is limited, with both solvents showing only slight solubility [4]. This pattern reflects the compound's preference for nonpolar or moderately polar environments [5]. Taxa-4,11-diene demonstrates good solubility in acetone, hexane, and dimethyl sulfoxide, making these solvents suitable for extraction and purification procedures [12].

Table 3: Solubility Profile of Taxa-4,11-diene

SolventSolubilityNotes
WaterInsolubleHydrophobic nature prevents water solubility
MethanolSlightly solubleLimited solubility in polar protic solvents
EthanolSlightly solubleLimited solubility in polar protic solvents
AcetoneSolubleGood solubility in polar aprotic solvents
ChloroformHighly solubleExcellent solubility in chlorinated solvents
HexaneSolubleGood solubility in non-polar solvents
Dimethyl sulfoxideSolubleGood solubility in polar aprotic solvents
DichloromethaneHighly solubleExcellent solubility in chlorinated solvents

Spectral Characteristics

Taxa-4,11-diene exhibits distinctive spectral characteristics that facilitate its identification and structural elucidation [17]. In proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, the compound shows characteristic signals for olefinic protons at the C-4 and C-11 positions [17]. The spectrum typically displays a multiplet at approximately δ 5.32 ppm corresponding to the H-11 proton, while the methyl groups produce singlets in the range of δ 1.60-1.05 ppm [20].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of Taxa-4,11-diene reveals distinctive signals for the olefinic carbons [18]. The C-4 and C-5 carbons of the endocyclic double bond in Taxa-4(5),11(12)-diene appear at approximately δ 133.7 and 124.5 ppm, respectively [20]. The C-11 and C-12 carbons of the second double bond produce signals at around δ 123.8 and 134.2 ppm [20].

Mass spectrometry of Taxa-4,11-diene shows a molecular ion peak at m/z 272, consistent with its molecular formula C₂₀H₃₂ [16]. The fragmentation pattern includes characteristic peaks at m/z 257 [M-CH₃]⁺, 229, 189, 175, 149, with a base peak at m/z 122 [20]. This distinctive fragmentation pattern serves as a fingerprint for identifying the compound [3].

Infrared spectroscopy of Taxa-4,11-diene reveals absorption bands characteristic of its structural features [21]. The spectrum typically shows bands at approximately 3050 cm⁻¹ (=C-H stretch), 1650 cm⁻¹ (C=C stretch), 1450 cm⁻¹ (CH₂ bend), and 890 cm⁻¹ (=C-H bend) [20]. These spectral features provide valuable information for structural confirmation and purity assessment [21].

Table 4: Spectral Characteristics of Taxa-4,11-diene

Spectroscopic MethodKey Features
¹H NMRCharacteristic signals for olefinic protons at C-4 and C-11 positions
¹³C NMRCharacteristic signals for olefinic carbons at C-4, C-5, C-11, and C-12 positions
Mass SpectrometryMolecular ion peak at m/z 272; characteristic fragmentation pattern with base peak at m/z 122
IR SpectroscopyCharacteristic absorption bands for C=C stretching vibrations

Isomeric Variations

Taxa-4(5),11(12)-diene (Endotaxadiene)

Taxa-4(5),11(12)-diene, also known as endotaxadiene, is characterized by an endocyclic double bond between the C-4 and C-5 positions in the taxane skeleton [10]. This isomer represents the primary product of taxadiene synthase, accounting for approximately 80% of the enzymatic reaction products [18]. The endocyclic nature of the double bond contributes to its greater thermodynamic stability compared to its isomeric counterparts [10].
The biosynthetic significance of Taxa-4(5),11(12)-diene lies in its role as the first committed intermediate in the taxol biosynthetic pathway [7]. Following its formation, this compound undergoes a series of enzymatic modifications, beginning with hydroxylation at the C-5 position catalyzed by a cytochrome P450 enzyme [11]. This hydroxylation reaction proceeds with an unusual double bond migration, converting the 4(5) double bond to a 4(20) exocyclic double bond [11].

In terms of reactivity, Taxa-4(5),11(12)-diene undergoes epoxidation preferentially at the 4(5) double bond rather than the 11(12) double bond, likely due to steric factors [13]. This epoxidation can be followed by rearrangement to form taxa-4(20),11(12)-dien-5α-ol, mimicking the enzymatic pathway observed in nature [13]. The stereochemistry of this transformation has been extensively studied using deuterium-labeled substrates, providing insights into the mechanism of the enzymatic reaction [7].

Taxa-4(20),11(12)-diene (Exotaxadiene)

Taxa-4(20),11(12)-diene, commonly referred to as exotaxadiene, features an exocyclic double bond between C-4 and C-20, forming a methylene group [14]. This isomer is a minor product of taxadiene synthase, constituting approximately 20% of the enzymatic reaction products [18]. The exocyclic double bond renders this isomer less thermodynamically stable than its endocyclic counterpart [14].

Despite being a minor product, Taxa-4(20),11(12)-diene plays a significant role in taxol biosynthesis [14]. Recent research has demonstrated that both endotaxadiene and exotaxadiene can serve as precursors to key intermediates in the taxol pathway [14]. The exotaxadiene isomer undergoes direct hydroxylation at the C-5 position without requiring the double bond migration that occurs with the endotaxadiene isomer [10].

Spectroscopically, Taxa-4(20),11(12)-diene can be distinguished from Taxa-4(5),11(12)-diene by its characteristic proton Nuclear Magnetic Resonance signals [20]. The exocyclic methylene group produces two singlets at approximately δ 4.88 and 4.45 ppm, which are absent in the endotaxadiene isomer [20]. In carbon-13 Nuclear Magnetic Resonance, the C-4 and C-20 carbons appear at around δ 147.5 and 106.8 ppm, respectively, providing a clear distinction between the isomers [20].

Other Minor Isomers

Beyond the two major isomers, several minor isomeric forms of Taxa-4,11-diene have been identified in trace amounts [10]. Taxa-3(4),11(12)-diene represents a minor product of taxadiene synthase, accounting for less than 5% of the enzymatic reaction products [20]. This isomer features double bonds at the 3(4) and 11(12) positions but has limited biosynthetic significance as a byproduct of the main reaction [20].

Hydroxylated derivatives such as Taxa-4(5),11(12)-dien-2α-ol and Taxa-4(5),11(12)-dien-5α-ol have been identified as potential intermediates in taxol biosynthesis [15]. Taxa-4(5),11(12)-dien-5α-ol, in particular, has been established as the first hydroxylated intermediate in the main taxol biosynthetic pathway [11]. This compound is formed through the action of a cytochrome P450 enzyme on Taxa-4(5),11(12)-diene [11].

A rare isomer, Taxa-3(4),11(12),14(15)-triene, featuring three double bonds, has been detected in trace amounts [20]. This highly unsaturated taxane derivative likely represents a shunt metabolite with limited biosynthetic significance [20]. The formation of these minor isomers highlights the complexity of terpene biosynthesis and the challenges in achieving complete enzymatic specificity [18].

Table 5: Comparison of Taxa-4,11-diene Isomers

FeatureTaxa-4(5),11(12)-diene (Endotaxadiene)Taxa-4(20),11(12)-diene (Exotaxadiene)Other Minor Isomers
Double Bond PositionEndocyclic at C-4/C-5Exocyclic at C-4/C-20 (methylene)Various positions
Relative Abundance~80%~20%<5%
Biosynthetic SignificancePrimary precursor in taxol biosynthesisAlternative precursor in taxol biosynthesisLimited significance
ReactivityUndergoes epoxidation at 4(5) positionDirect hydroxylation at C-5 positionVariable reactivity
StabilityMore thermodynamically stableLess thermodynamically stableGenerally less stable

XLogP3

5.7

Other CAS

163594-75-0

Wikipedia

Taxa-4,11-diene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

Dates

Modify: 2024-04-14
Mendoza et al. Scalable enantioselective taxane total synthesis. Nature Chemistry, doi: 10.1038/nchem.1196, published online 6 November 2011 http://www.nature.com/nchem

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